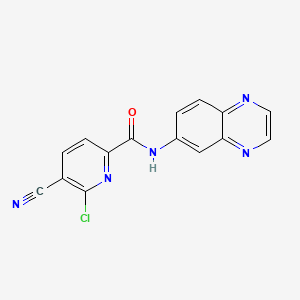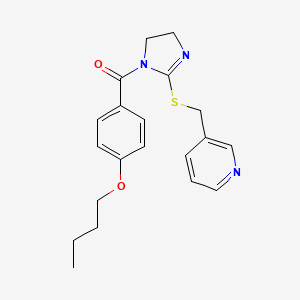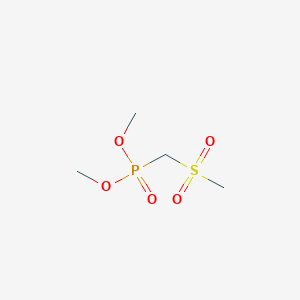
6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide is a heterocyclic compound that contains both quinoxaline and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoxaline ring, known for its biological activity, and the pyridine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-ketoester, an aldehyde, and ammonia.
Chlorination and Cyanation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in biological assays to study its effects on various cellular pathways.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, leading to the inhibition of key biological processes. The pyridine ring enhances the compound’s ability to penetrate cellular membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox.
Pyridine Derivatives: Nicotinamide, Isoniazid, and Pyridoxine.
Uniqueness
6-chloro-5-cyano-N-(quinoxalin-6-yl)pyridine-2-carboxamide is unique due to the combination of the quinoxaline and pyridine rings, which confer both biological activity and chemical versatility. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
6-chloro-5-cyano-N-quinoxalin-6-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN5O/c16-14-9(8-17)1-3-12(21-14)15(22)20-10-2-4-11-13(7-10)19-6-5-18-11/h1-7H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUNHLNATGREJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)C3=NC(=C(C=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,5-Trimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2626166.png)








